Lipophilicity Differentiation: XLogP3 3.1 vs. para-Iodo Analog logP 4.72 (Δ = 1.62 log Units)
3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine has a computed XLogP3 of 3.1, making it 1.62 log units (approximately 42-fold) less lipophilic than its para-iodo analog, 3-(4-iodobenzene-1-sulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine (ChemDiv 4052-4285), which has a logP of 4.7248 [1]. This difference places the target compound within conventional oral drug-like lipophilicity space (XLogP3 < 5), whereas the iodo analog approaches the upper bound associated with increased promiscuity risk. The unsubstituted benzenesulfonyl group therefore offers a measurably superior starting point for lead optimization programs where controlling lipophilicity is a design objective.
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (PubChem computed) |
| Comparator Or Baseline | 3-(4-iodobenzene-1-sulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine; logP = 4.7248 (ChemDiv) |
| Quantified Difference | Δ = 1.62 log units (target compound ~42-fold less lipophilic) |
| Conditions | Computed partition coefficient; PubChem XLogP3 method vs. ChemDiv reported logP |
Why This Matters
A 1.62 log unit lipophilicity difference directly impacts aqueous solubility, metabolic stability, and off-target binding risk; procurement of the unsubstituted analog enables SAR exploration starting from a more drug-like baseline.
- [1] PubChem CID 4174260, XLogP3-AA = 3.1. https://pubchem.ncbi.nlm.nih.gov/compound/4174260 (accessed 2026-05-09). View Source
